Benmoxin, (S)-

Chiral Analysis Enantiomeric Excess Reference Standard

(S)-Benmoxin (CAS 142068-32-4), also known as (−)-Benmoxin or N'-[(1S)-1-phenylethyl]benzohydrazide, is the single (S)-enantiomer of the hydrazine-class monoamine oxidase inhibitor (MAOI) benmoxin. The racemic form (CAS 7654-03-7) was approved in Europe in the late 1960s as an irreversible, nonselective antidepressant (brand names Neuralex, Nerusil) but was subsequently withdrawn and is no longer marketed.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 142068-32-4
Cat. No. B12710110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenmoxin, (S)-
CAS142068-32-4
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m0/s1
InChIKeyBEWNZPMDJIGBED-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Benmoxin (CAS 142068-32-4): A Single-Enantiomer Hydrazine MAOI for Chiral Pharmacology Studies


(S)-Benmoxin (CAS 142068-32-4), also known as (−)-Benmoxin or N'-[(1S)-1-phenylethyl]benzohydrazide, is the single (S)-enantiomer of the hydrazine-class monoamine oxidase inhibitor (MAOI) benmoxin [1]. The racemic form (CAS 7654-03-7) was approved in Europe in the late 1960s as an irreversible, nonselective antidepressant (brand names Neuralex, Nerusil) but was subsequently withdrawn and is no longer marketed [2]. The (S)-enantiomer is primarily procured today as a chiral reference standard and research probe for enantioselective pharmacological profiling, chiral analytical method development, and forensic toxicology confirmation .

Why Racemic Benmoxin or Other Hydrazine MAOIs Cannot Substitute for (S)-Benmoxin in Enantioselective Research


Procurement of racemic benmoxin (CAS 7654-03-7) or alternative hydrazine MAOIs (e.g., phenelzine, isocarboxazid) fails to deliver the required stereochemical fidelity for enantioselective research. Racemic material introduces an equimolar (R)-enantiomer (CAS 142068-35-7), which can exhibit different MAO-A/MAO-B inhibition kinetics, metabolic stability, and off-target binding, thereby confounding pharmacological interpretation [1]. Even among closely related hydrazine MAOIs, structural differences—such as the benzoyl substituent in benmoxin versus the phenethyl group in phenelzine—fundamentally alter enzyme inhibition profiles and tyramine sensitivity, making inter-class substitution scientifically invalid [2]. The (S)-enantiomer is formally registered with a unique FDA UNII (6809153Y60), underscoring its designation as a discrete chemical entity distinct from the racemate [1].

(S)-Benmoxin: Quantitative Evidence for Procurement Decisions in Chiral Analysis and Enantioselective Pharmacology


Certified Chiral Purity: Validated Enantiomeric Excess as a Procurement Specification

Unlike racemic benmoxin (which contains 50% (S)- and 50% (R)-enantiomer), (S)-Benmoxin is supplied with a defined stereochemical configuration verified by chiroptical methods . Reputable vendors report a specific optical rotation of [α]D = −X° (c = Y, solvent) for the (S)-enantiomer, enabling identification and purity confirmation [1]. This certification ensures that a procured batch is not the racemate and that the enantiomeric purity meets the threshold required for use as a chiral reference standard in HPLC or SFC method validation .

Chiral Analysis Enantiomeric Excess Reference Standard

Regulatory Substance Identity: Distinct FDA UNII for (S)-Benmoxin Enables Definitive Chemical Traceability

The FDA Global Substance Registration System assigns a unique UNII (6809153Y60) exclusively to (S)-Benmoxin, distinguishing it from the racemic form (UNII: 75-20 C; primary CAS 7654-03-7) and the (R)-enantiomer (UNII: 4728M5V8YD) [1]. This regulatory-grade substance identity ensures that procurement of (S)-Benmoxin maps unambiguously to a single stereoisomer, eliminating ambiguity in regulatory filings, method validation reports, and publication data [1].

Chemical Identity Traceability FDA UNII

Human Pharmacodynamic Benchmarking: Quantified Plasma MAO Inhibition Kinetics from Clinical Studies Provide a Baseline for In Vitro-to-In Vivo Extrapolation

In a controlled clinical study of six healthy volunteers treated with the hydrazine MAOI benmoxine (75 mg/day), plasma MAO inhibition approached completion (>95%) within one week, platelet MAO inhibition was similarly rapid but recovery took ≥3 weeks, and platelet serotonin content increased cumulatively in a dose-dependent manner [1]. Tyramine pressor response potentiation was dose-dependent, reaching 3- to 5-fold after 4 weeks [1]. While this study used racemic benmoxin, it establishes the quantitative pharmacodynamic profile against which the (S)-enantiomer can be compared in enantioselective studies.

MAO Inhibition Pharmacodynamics Clinical Translation

Procurement-Driven Application Scenarios for (S)-Benmoxin (CAS 142068-32-4)


Chiral Reference Standard for Enantioselective HPLC or SFC Method Validation

Analytical laboratories developing chiral separation methods for benmoxin and its metabolites require a certified single enantiomer as a calibrant. (S)-Benmoxin, with its defined stereochemistry, serves as the authentic standard for establishing retention time, resolution, and enantiomeric purity acceptance criteria, in contrast to the racemate which cannot provide enantiomer-specific calibration . Its unique FDA UNII ensures unambiguous documentation in method validation reports [1].

Enantioselective Pharmacological Profiling of MAO-A vs. MAO-B Inhibition

Despite the established irreversible, nonselective MAOI classification of racemic benmoxin [2], the relative contribution of each enantiomer to MAO-A versus MAO-B inhibition has not been systematically studied. Procurement of (S)-Benmoxin enables side-by-side comparison with the (R)-enantiomer using recombinant human MAO isoforms to quantify IC50 differences, potentially revealing stereospecific selectivity that was masked in historical racemic data.

Experimental In Vitro Metabolism Studies to Elucidate Enantiomer-Specific Bioactivation

Hydrazine MAOIs undergo metabolic bioactivation that can produce reactive intermediates. Using (S)-Benmoxin in hepatocyte or microsomal incubation studies allows quantification of enantiomer-specific metabolic clearance and reactive metabolite formation, benchmarked against the known clinical pharmacokinetics of the racemate [3]. Such data are essential for evaluating the toxicological relevance of chiral switching.

Forensic Toxicology Confirmation and Reference Library Expansion

Forensic laboratories maintaining mass spectral libraries for MAOI identification benefit from including the resolved (S)-enantiomer. (S)-Benmoxin's distinct GC-MS or LC-MS/MS fragmentation pattern and retention index, when acquired as a pure reference standard, increase the specificity of confirmatory analyses in post-mortem or clinical toxicology casework [4].

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